molecular formula C7H10FNO B1337999 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile CAS No. 79205-55-3

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Cat. No. B1337999
CAS RN: 79205-55-3
M. Wt: 143.16 g/mol
InChI Key: KMCKKEJGFVYHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not directly mentioned in the provided papers. However, we can infer some general characteristics based on the related compounds discussed in the papers. For instance, hydroxyacetonitrile (HOCH2CN) is mentioned as a precursor for various molecules in astrophysical conditions and is involved in photochemistry reactions . Similarly, the study of 2-(1H-indol-3-yl)acetonitrile-based fluorophores indicates the potential for such compounds to be used in organic light-emitting diode (OLED) applications due to their optical and electrochemical properties .

Synthesis Analysis

While the exact synthesis of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not detailed, we can draw parallels from the synthesis of related compounds. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of the compound , possibly involving a fluorinated cyclopentyl precursor and a nitrile group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray structure analysis, which reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Although the exact structure of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not provided, it is likely to exhibit similar intermolecular interactions due to the presence of hydroxyl and nitrile functional groups.

Chemical Reactions Analysis

The photochemistry of hydroxyacetonitrile (HOCH2CN) has been studied, showing that it can lead to the formation of various photoproducts such as formylcyanide (CHOCN), ketenimine (CH2CNH), and cyanogen (NCCN) . This indicates that "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" could also undergo photochemical reactions, potentially leading to a variety of products depending on the specific conditions and the presence of other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-indol-3-yl)acetonitrile-based fluorophores have been explored, revealing their suitability for OLED applications due to their narrow band gap and charge injection ability . While the properties of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" are not explicitly discussed, it can be hypothesized that the compound may exhibit similar properties such as a narrow band gap and relevant electrochemical characteristics, making it of interest for electronic applications.

Scientific Research Applications

Fluorinated Nucleoside Analogues

Fluorine substitution in nucleoside analogues, such as the incorporation of fluorine into cytidine nucleotides, has been shown to markedly alter antiviral and toxicity patterns. This substitution can enhance the overall efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis, potentially explaining the potency of certain nucleosides against HIV-1 (Ray et al., 2003).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods that are mild, environmentally friendly, and efficient is of broad interest. Recent progress has been made in the fluoroalkylation reactions conducted in water or in the presence of water, indicating a new prospect for green chemistry. These methods facilitate the incorporation of fluorinated or fluoroalkylated groups into target molecules, highlighting the significance of fluorine in enhancing the properties of molecules (Hai‐Xia Song et al., 2018).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are key components in the treatment of various cancers. The incorporation of fluorine into pyrimidines has led to the development of compounds with significant antitumor activity. These compounds can interfere with nucleic acid synthesis in cancer cells, showcasing the therapeutic applications of fluorine in medicinal chemistry (W. Gmeiner, 2020).

Polytetrafluoroethylene (PTFE)

PTFE is a high molecular weight polymer with unique properties, such as chemical inertness and thermal stability, derived from its fluorinated structure. This material is used in a wide range of applications, from electrical insulation to medical devices, highlighting the versatility of fluorinated compounds (G. Puts et al., 2019).

properties

IUPAC Name

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKKEJGFVYHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508240
Record name (1-Fluorocyclopentyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

CAS RN

79205-55-3
Record name (1-Fluorocyclopentyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous dichloromethane (3 mL) and a 70% w/w solution of hydrogen fluoride (2.68 mL, 20.44 mmol) in pyridine are mixed in a polyethylene bottle at 0° C. under a nitrogen atmosphere. A solution of 1-oxa-spiro[2.4]heptane-2-carbonitrile (3.30 g, 26.76 mmol) in anhydrous dichloromethane (3.2 mL) is added slowly. The reaction is stirred at 0° C. for 1 h and at room temperature for 1 h. The mixture is cooled at 0° C. and a saturated solution of sodium carbonate is added carefully. The aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The residue is purified by chromatography in a 20 g silica gel cartridge eluting with hexane:diethyl ether (100:0 to 80:20) to obtain 1.7 g of desired compound as a colourless oil. 1H NMR (CDCl3) δ (ppm): 4.47 (d, 1H), 3.50 (bs, 1H), 2.12-1.67 (m, 8H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.68 mL
Type
reactant
Reaction Step Three
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.